molecular formula C14H19N3O2S B2425144 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide CAS No. 946358-21-0

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide

Cat. No.: B2425144
CAS No.: 946358-21-0
M. Wt: 293.39
InChI Key: ODCZALILEAIKOC-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms It features a thiazolopyrimidine ring system linked to an ethylbutanamide group

Preparation Methods

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide typically involves the cyclization of substituted thiouracils with appropriate phenacyl halides. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is not fully understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
  • 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides

These compounds share structural similarities but differ in their functional groups and specific applications. N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is unique due to its specific ethylbutanamide group, which may confer distinct properties and reactivity .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZALILEAIKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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